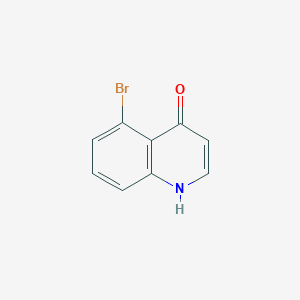

5-Bromoquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHOUIRHKSQBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621173 | |

| Record name | 5-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723283-89-4 | |

| Record name | 5-Bromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 5-Bromoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Bromoquinolin-4-ol, a halogenated quinoline derivative with significant potential in synthetic and medicinal chemistry. This document details its structural characteristics, physicochemical parameters, spectral data, and relevant experimental protocols, offering a valuable resource for researchers engaged in drug discovery and development.

Chemical Identity and Structure

This compound, with the CAS number 723283-89-4, is a heterocyclic aromatic compound. Its structure consists of a quinoline core substituted with a bromine atom at the 5-position and a hydroxyl group at the 4-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Alternate Name | 5-bromo-1H-quinolin-4-one |

| CAS Number | 723283-89-4 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol [1] |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)C(=O)C=CN2 |

| InChI | InChI=1S/C9H6BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12)[2] |

It is important to note that this compound exists in a tautomeric equilibrium with its keto form, 5-bromo-1H-quinolin-4-one. This equilibrium can be influenced by the solvent and the physical state of the compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development, particularly in areas such as solubility for biological assays and reaction condition optimization.

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Melting Point | 283 °C | Data for the isomeric 6-Bromoquinolin-4-ol.[1] Specific data for the 5-bromo isomer is not readily available. |

| Boiling Point | Not available | --- |

| Solubility | Not available | General quinoline derivatives exhibit low solubility in water but are soluble in organic solvents like DMSO and ethanol. |

| pKa | Not available | --- |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. While a specific spectrum for this compound is not widely published, data for "4-HYDROXY-5-BROMOQUINOLINE" is available and presented below. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted | Aromatic Protons | ||

| Predicted | NH Proton | ||

| Predicted | OH Proton (enol form) |

Note: The specific chemical shifts and coupling constants would be dependent on the solvent used and the predominant tautomeric form.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C=C, and C-Br bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl group (enol form) |

| 3300-3100 | N-H stretch | Amide group (keto form) |

| 1680-1640 | C=O stretch | Carbonyl group (keto form) |

| 1620-1580 | C=C stretch | Aromatic ring |

| 600-500 | C-Br stretch | Bromo group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 223/225 | Molecular ion peak ([M]⁺) |

| Fragments | Loss of Br, CO, etc. |

Experimental Protocols

Detailed experimental protocols are fundamental for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

Experimental Workflow: Conrad-Limpach Synthesis

Caption: Conrad-Limpach synthesis workflow for this compound.

Methodology:

-

Condensation: Equimolar amounts of 3-bromoaniline and diethyl malonate are heated together, typically at temperatures around 140-150 °C. The reaction proceeds with the elimination of ethanol to form the enamine intermediate, diethyl 2-((3-bromophenyl)amino)maleate.

-

Cyclization: The intermediate is then heated to a higher temperature (around 250 °C), often in a high-boiling solvent like Dowtherm A, to induce thermal cyclization. This step results in the formation of ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed, typically under acidic or basic conditions, to the corresponding carboxylic acid, which then readily decarboxylates upon heating to yield this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water. Column chromatography on silica gel may also be employed for further purification if necessary.

Spectral Analysis

Logical Relationship for Spectral Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Methodology:

-

NMR: A sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

IR: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., KBr pellet) or as a thin film.

-

MS: Mass spectra are acquired using a mass spectrometer, with electron ionization (EI) or electrospray ionization (ESI) as the ionization method.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromine atom at the 5-position and the hydroxyl group at the 4-position of this compound makes it a valuable scaffold for the synthesis of novel bioactive molecules.

While specific studies on the biological activity of this compound are limited, its structural similarity to other bioactive quinolines suggests that it may have potential as a lead compound in drug discovery. Further research is warranted to explore its pharmacological profile and to investigate its potential interactions with biological targets and signaling pathways.

Signaling Pathway Investigation Workflow

Caption: A proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for the development of novel therapeutic agents. This technical guide has summarized its key chemical and physical properties, spectral data, and a plausible synthetic route. While some experimental data, such as its precise melting point and solubility, require further investigation, the information provided herein serves as a solid foundation for researchers and scientists working with this promising molecule. Future studies focusing on its biological activities and mechanism of action are crucial to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 5-Bromoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and mechanisms for the preparation of 5-bromoquinolin-4-ol, a key intermediate in medicinal chemistry and drug discovery. The strategic placement of a bromine atom at the 5-position and a hydroxyl group at the 4-position of the quinoline scaffold offers versatile sites for further molecular elaboration, making it a valuable building block for the synthesis of novel therapeutic agents.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The most established and reliable method for the synthesis of this compound is the Gould-Jacobs reaction. This multi-step process begins with the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization, saponification, and subsequent decarboxylation to yield the target 4-hydroxyquinoline.

The synthesis of this compound commences with 3-bromoaniline as the starting material. The overall reaction scheme is as follows:

Caption: Gould-Jacobs synthesis of this compound.

Mechanism of the Gould-Jacobs Reaction

The reaction proceeds through a series of well-defined steps:

-

Condensation: The synthesis is initiated by the nucleophilic attack of the amino group of 3-bromoaniline on the electrophilic carbon of the ethoxy group in diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((3-bromoanilino)methylidene)malonate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperatures. This electrocyclic reaction leads to the formation of the quinoline ring system, yielding ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate.

-

Saponification: The ester group of the cyclized product is hydrolyzed using a base, typically sodium hydroxide, to form the corresponding carboxylate salt. Subsequent acidification yields 5-bromo-4-hydroxyquinoline-3-carboxylic acid.

-

Decarboxylation: The final step involves the thermal decarboxylation of the carboxylic acid intermediate to afford the desired product, this compound.

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound via the Gould-Jacobs reaction.

Step 1: Synthesis of Diethyl 2-((3-bromoanilino)methylidene)malonate

Materials:

-

3-Bromoaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture at 100-130 °C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate

Materials:

-

Diethyl 2-((3-bromoanilino)methylidene)malonate

-

High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

Procedure:

-

Dissolve the crude diethyl 2-((3-bromoanilino)methylidene)malonate in a high-boiling solvent (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

-

Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Add a non-polar solvent such as cyclohexane or hexane to aid precipitation.

-

Collect the solid product by filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.

Step 3 & 4: Saponification and Decarboxylation to this compound

Materials:

-

Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

Suspend the ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the ester is completely hydrolyzed, as monitored by TLC.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 5-bromo-4-hydroxyquinoline-3-carboxylic acid.

-

Collect the carboxylic acid intermediate by filtration and wash with water.

-

Heat the dried carboxylic acid above its melting point until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | Liquid |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Liquid |

| Diethyl 2-((3-bromoanilino)methylidene)malonate | C₁₄H₁₆BrNO₄ | 342.19 | Solid |

| Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀BrNO₃ | 296.12 | Solid |

| 5-Bromo-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₆BrNO₃ | 268.07 | Solid |

| This compound | C₉H₆BrNO | 224.06 | Solid |

Spectroscopic Data for this compound (Expected):

-

¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: Nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the bromine, hydroxyl, and nitrogen substituents.

-

Mass Spectrometry (MS): A molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, confirming the presence of a single bromine atom.

Alternative Synthesis Pathway: Conrad-Limpach Reaction

An alternative, though less commonly employed for this specific target, is the Conrad-Limpach synthesis. This method involves the reaction of an aniline with a β-ketoester. For the synthesis of this compound, 3-bromoaniline would be reacted with a suitable β-ketoester, such as diethyl malonate, followed by thermal cyclization. The reaction conditions, particularly the temperature of the initial condensation, determine the regioselectivity of the cyclization.

Caption: Conrad-Limpach synthesis pathway.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for specific reaction optimization and detailed characterization data. The methodologies described herein offer a robust starting point for the efficient preparation of this valuable synthetic intermediate.

In-depth Technical Guide: 5-Bromoquinolin-4-ol (CAS No. 723283-89-4)

For Researchers, Scientists, and Drug Development Professionals

Core Structural Information

5-Bromoquinolin-4-ol, identified by the CAS number 723283-89-4, is a halogenated derivative of the quinoline scaffold. The strategic placement of a bromine atom at the 5-position and a hydroxyl group at the 4-position provides two reactive sites, making it a valuable intermediate in synthetic and medicinal chemistry.[1] The quinoline ring system itself is a fundamental building block in the development of numerous compounds with significant biological activities.[1]

| Property | Value | Reference |

| CAS Number | 723283-89-4 | [2][3] |

| IUPAC Name | 5-bromo-1H-quinolin-4-one | [1] |

| Molecular Formula | C₉H₆BrNO | [3][4] |

| Molecular Weight | 224.05 g/mol | [4] |

| Physical Form | Solid | - |

| Storage | Room Temperature, Sealed in Dry Conditions | - |

Biological Activity and Therapeutic Potential (Based on Related Bromoquinoline Derivatives)

While specific biological activity data for this compound is not extensively available in the public domain, the broader class of bromoquinoline derivatives has demonstrated significant pharmacological potential. Research on isomers and related structures provides valuable insights into the potential applications of this compound.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of bromo-substituted quinolines. For instance, brominated 8-hydroxyquinolines have shown strong antiproliferative activity against various tumor cell lines, including rat brain tumor (C6), human cervix carcinoma (HeLa), and human colon carcinoma (HT29).[5] The mechanism of action for some of these derivatives involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[5] Modified 4-hydroxyquinolone analogues have also been assessed for their in vitro anticancer activity against human colon carcinoma (HCT116), lung carcinoma (A549), prostate carcinoma (PC3), and breast carcinoma (MCF-7) cell lines.[6]

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 6-bromoquinolin-4-ol have been synthesized and shown to possess antibacterial activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA).[7] Furthermore, a series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibited strong activity against several gram-positive bacterial strains.[8] The proposed mechanism for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA synthesis.[8] Similarly, 7-bromoquinoline-5,8-dione containing aryl sulphonamides have been investigated for their antimicrobial and antifungal activities.[9]

Hypothetical Experimental Workflow for Biological Evaluation

Given the promising activities of related compounds, a logical next step would be to screen this compound for its biological effects. Below is a proposed experimental workflow for such an investigation.

Experimental Protocols (Adapted from Related Compounds)

The following are generalized protocols that could be adapted for the synthesis and initial biological screening of this compound, based on methodologies reported for similar bromoquinoline derivatives.

General Synthesis of Bromoquinolinols

A common route for the synthesis of bromoquinolinols involves the reaction of a bromoaniline with a suitable three-carbon synthon, followed by a cyclization reaction. For example, the synthesis of 6-bromoquinolin-4-ol has been achieved by reacting 4-bromoaniline with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in ethanol, followed by thermal cyclization in a high-boiling solvent like diphenyl ether.[10]

A potential synthetic approach for this compound could involve:

-

Condensation: Reaction of 3-bromoaniline with an appropriate reagent like diethyl ethoxymethylenemalonate to form an enamine intermediate.

-

Cyclization: Thermal or acid-catalyzed intramolecular cyclization of the enamine intermediate to yield the quinoline ring system.

In Vitro Anticancer Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Preparation: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Concluding Remarks

While direct experimental data on this compound is limited, the extensive research on the bromoquinoline scaffold strongly suggests its potential as a valuable lead compound in drug discovery, particularly in the areas of oncology and infectious diseases. The provided hypothetical workflow and adapted experimental protocols offer a foundational framework for initiating the biological evaluation of this compound. Further research is warranted to elucidate its specific biological activities and mechanisms of action.

References

- 1. This compound | 723283-89-4 | Benchchem [benchchem.com]

- 2. parchem.com [parchem.com]

- 3. 5-Bromo-4-quinolinol - CAS:723283-89-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. atlantis-press.com [atlantis-press.com]

Spectroscopic Profile of 5-Bromoquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Bromoquinolin-4-ol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on its chemical structure and provides detailed experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR) spectra, mass spectra, and infrared (IR) spectra.

Chemical Structure and Expected Spectroscopic Features

This compound possesses a quinoline core substituted with a bromine atom at the C5 position and a hydroxyl group at the C4 position. This substitution pattern significantly influences its electronic and, consequently, its spectroscopic properties. The molecule can exist in tautomeric forms, with the 4-quinolone form generally being predominant.

Structure:

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing bromine and the electron-donating hydroxyl/carbonyl group. The solvent used will affect the chemical shifts, particularly for the N-H and O-H protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.3 | d | ~6-7 |

| H-3 | 6.2 - 6.5 | d | ~6-7 |

| H-6 | 7.6 - 7.8 | t | ~7-8 |

| H-7 | 7.3 - 7.5 | d | ~7-8 |

| H-8 | 7.9 - 8.1 | d | ~7-8 |

| N-H | > 11.0 | br s | - |

Note: Predicted values are for a DMSO-d₆ solvent. Chemical shifts and coupling constants are estimates and can vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the quinoline ring. The carbon bearing the bromine (C-5) and the carbons in the vicinity of the carbonyl group (C-4) and the nitrogen atom will have characteristic chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~140 |

| C-3 | ~110 |

| C-4 | ~175 |

| C-4a | ~140 |

| C-5 | ~118 |

| C-6 | ~135 |

| C-7 | ~125 |

| C-8 | ~128 |

| C-8a | ~122 |

Note: Predicted values are for a DMSO-d₆ solvent.

Table 3: Mass Spectrometry Data

Mass spectrometry is expected to show a distinct isotopic pattern for the molecular ion due to the presence of a bromine atom.

| Ion | Expected m/z | Notes |

| [M]⁺ | 223 | Corresponding to ⁷⁹Br |

| [M+2]⁺ | 225 | Corresponding to ⁸¹Br, with approximately equal intensity to the M⁺ peak. |

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200 - 3400 | Medium, broad |

| C=O stretch (amide) | 1650 - 1680 | Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| C-Br stretch | 500 - 600 | Medium |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives is as follows.[1]

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] Due to the hydroxyl group and potential for hydrogen bonding, DMSO-d₆ is often a good choice.

-

If quantitative analysis is required, add a known amount of an internal standard.

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.[1]

¹H NMR Spectrum Acquisition:

-

Lock the spectrometer's magnetic field on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[1]

-

A standard single-pulse experiment is typically employed.[1]

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.[1]

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[1]

-

Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[1]

Mass Spectrometry (MS)

The choice of ionization technique is critical for obtaining a good mass spectrum. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

Sample Preparation for ESI-MS:

-

Prepare a stock solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent like methanol or acetonitrile.[2]

-

From the stock solution, prepare a dilute solution (e.g., 10-100 µg/mL) in a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[2]

-

Ensure the final solution is free of any particulate matter by filtering if necessary, as this can block the instrument's sample delivery lines.[2]

-

The sample must be free of non-volatile salts and buffers like phosphates, which can interfere with the ionization process.[3]

Infrared (IR) Spectroscopy

For solid samples like this compound, the thin solid film or KBr pellet methods are commonly used.[4][5][6]

Thin Solid Film Method:

-

Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[4][7]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[4][7]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4][7]

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[4]

Potassium Bromide (KBr) Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle.[6]

-

The mixture should be ground to a fine, homogeneous powder.

-

Place the powder in a pellet press and apply high pressure to form a small, transparent pellet.[6]

-

Place the KBr pellet in the sample holder of the spectrometer for analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. webassign.net [webassign.net]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. pubs.acs.org [pubs.acs.org]

The Diverse Biological Landscape of Bromoquinoline Compounds: A Technical Guide

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile binding properties.[1][2] The introduction of a bromine atom to the quinoline ring significantly alters its physicochemical characteristics, often enhancing its biological efficacy.[3] This technical guide provides an in-depth exploration of the multifaceted biological activities of bromoquinoline compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing critical molecular pathways and workflows for researchers, scientists, and drug development professionals.

Anticancer Activity

Bromoquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic and antiproliferative effects across a range of cancer cell lines.[3][4] The position and number of bromine substituents, along with other functional groups on the quinoline core, play a pivotal role in modulating their potency and mechanism of action.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of bromoquinolines is profoundly influenced by their substitution patterns. The introduction of electron-withdrawing groups, such as additional bromine atoms, nitro groups, or cyano groups, often enhances cytotoxicity.[1][5] For instance, 5,7-dibromo-8-hydroxyquinoline is significantly more potent than its mono-bromo counterpart.[5] The presence of a hydroxyl group at the C-8 position is also frequently associated with increased anticancer potential.[6]

Quantitative Anticancer Data

The antiproliferative effects of various bromoquinoline derivatives have been quantified using IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | [3] |

| HeLa (human cervical cancer) | 26.4 | [3] | |

| HT29 (human colon adenocarcinoma) | 15.0 | [3] | |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (rat glioblastoma) | 48.9 | [3] |

| HeLa (human cervical cancer) | 59.5 | [3] | |

| HT29 (human colon adenocarcinoma) | 36.6 | [3] | |

| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | [1][3] |

| HeLa (human cervical cancer) | 24.1 | [1][3] | |

| HT29 (human colon adenocarcinoma) | 26.2 | [1][3] | |

| 6-Bromo-5-nitroquinoline | HT29 (human colon adenocarcinoma) | - | [4] |

| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | [6] |

Mechanisms of Anticancer Action

Several bromoquinoline compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in DNA replication and repair.[1][4]

-

Topoisomerase I Inhibition: Certain derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have been shown to inhibit human topoisomerase I.[1][6] This enzyme is crucial for relieving torsional stress in DNA during replication; its inhibition leads to DNA damage and cell death.[1][7]

-

Apoptosis Induction: Compounds like 6-bromo-5-nitroquinoline have demonstrated the ability to induce apoptosis, a key mechanism for eliminating cancerous cells.[1][4] This is often confirmed experimentally through DNA laddering assays.[1][6]

-

Inhibition of Cell Migration: Some bromoquinolines, such as 6,8-dibromo-5-nitroquinoline, have been shown to effectively inhibit the migration of cancer cells, a critical step in metastasis.[1][7]

Experimental Protocols

Antiproliferative Activity (MTT Assay) [2][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the bromoquinoline compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[8] The addition of bromine and other substituents can modulate this activity, leading to compounds with potent antibacterial and antifungal properties.

Quantitative Antimicrobial Data

The antimicrobial efficacy of bromoquinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[8]

| Compound Class | Derivative | Organism | MIC (µg/mL) | Reference |

| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [8] |

| Enterococcus faecalis | 0.125 | [8] | ||

| 7-bromoquinoline-5,8-dione sulfonamides | Various Bacteria | 800 - 1000 | [8][9] | |

| Haloquinolines | Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Candida spp. | 0.031 - 0.5 | [10] |

| Mucorales spp. | 4 - 8 | [10] |

Mechanism of Antimicrobial Action

The primary mechanism of action for many antimicrobial quinolines involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, and their disruption leads to cell death.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [8][11]

-

Inoculum Preparation: Culture bacterial or fungal strains on appropriate agar plates. Transfer a few colonies to a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a series of two-fold dilutions of the bromoquinoline compound in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.[11]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. For more quantitative results, an indicator dye like 2,3,5-triphenyltetrazolium chloride (TTC) can be added, which turns red in the presence of metabolically active cells.[11]

Antiviral and Neuroprotective Activities

While research is most extensive in the anticancer and antimicrobial arenas, bromoquinoline derivatives have also shown potential in other therapeutic areas.

Antiviral Activity

The quinoline scaffold is present in several antimalarial drugs, such as chloroquine and mefloquine, which have also been investigated for broader antiviral properties.[12][13] These compounds are thought to interfere with viral entry and replication, often by raising the pH of endosomes, which can inhibit the fusion of the virus with the host cell membrane.[12] Derivatives of quinoline have shown activity against a range of viruses, including coronaviruses, dengue virus, and HIV.[13][14][15] For example, certain quinoline analogues have demonstrated potent, submicromolar EC50 values against various enteroviruses.[14]

Neuroprotective Effects

Oxidative stress is a key factor in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's.[16] Quinoline-based compounds, including halogenated derivatives, have been investigated for their antioxidant and neuroprotective properties.[16][17] Some derivatives are predicted to act as multifunctional agents by scavenging free radicals and inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in neurodegeneration therapy.[17][18] Pyrroloquinoline quinone (PQQ), a related compound, has shown neuroprotective effects in models of traumatic brain injury, suggesting the potential of this chemical class in neurology.[19]

Synthesis Protocols

Bromoquinolines serve as versatile precursors for creating a wide array of functionalized quinoline compounds.[1][20]

Synthesis of Bromoquinolines

A common method for synthesizing bromoquinolines involves the direct bromination of tetrahydroquinolines using N-Bromosuccinimide (NBS), which acts as both a brominating agent and an oxidant to achieve dehydrogenation in a one-pot reaction.[20][21]

General Protocol for NBS-mediated Bromination and Dehydrogenation: [20]

-

Dissolve the starting tetrahydroquinoline substrate in a suitable solvent such as dichloromethane (DCM).

-

Add N-Bromosuccinimide (typically 5.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for a specified duration (often short, e.g., 10 minutes).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and purify the resulting bromoquinoline product using column chromatography.

Further Functionalization

The bromine atom on the quinoline ring is an excellent handle for further chemical modifications, primarily through metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination (for synthesizing Aminoquinolines): [22] This palladium-catalyzed reaction is a robust method for forming carbon-nitrogen bonds.

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the 3-bromoquinoline substrate (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand, and a strong base (e.g., sodium tert-butoxide).

-

Amine Addition: Add the desired amine and an anhydrous solvent (e.g., toluene).

-

Heating: Heat the reaction mixture (e.g., at 80-110°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate it. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminoquinoline.[22]

Conclusion

Bromoquinoline compounds represent a privileged and highly versatile class of molecules with a broad spectrum of significant biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with emerging potential in antiviral and neuroprotective applications, underscores their importance in modern drug discovery. The ability to fine-tune their activity through strategic substitutions on the quinoline core provides a rich landscape for future research. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to harnessing the therapeutic potential of these remarkable compounds.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Colorimetric microdilution assay: Validation of a standard method for determination of MIC, IC50%, and IC90% of antimicrobial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Broad-Spectrum Enterovirus Antivirals Based on Quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The neuroprotective effect of pyrroloquinoline quinone on traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. benchchem.com [benchchem.com]

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of therapeutic applications. From combating infectious diseases to waging war against cancer, these compounds have demonstrated remarkable efficacy. This in-depth technical guide delves into the core mechanisms of action of quinoline derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore their multifaceted interactions with biological targets, dissect key experimental methodologies, and visualize the intricate signaling pathways they modulate.

Core Anticancer Mechanisms of Quinoline Derivatives

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-pronged attack contributes to their potency and their ability to overcome drug resistance. The primary mechanisms include DNA damage, inhibition of essential enzymes, and disruption of critical signaling cascades.

DNA Intercalation and Topoisomerase Inhibition

A fundamental strategy employed by many quinoline-based anticancer agents is the direct interference with DNA replication and transcription.[1] This is primarily achieved through two interconnected mechanisms:

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, creating a physical barrier that obstructs the action of DNA polymerases and RNA polymerases, thereby halting replication and transcription.[2]

-

Topoisomerase Inhibition: Topoisomerases are crucial enzymes that resolve the topological stress in DNA that arises during replication and transcription.[2] Many quinoline derivatives, including analogues of the natural product camptothecin, function as topoisomerase inhibitors.[3] They stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA, leading to the accumulation of single or double-strand breaks in the DNA. This DNA damage, if not repaired, triggers programmed cell death (apoptosis) in cancer cells.

Kinase Inhibition and Disruption of Signaling Pathways

Cancer cells are often characterized by the aberrant activation of signaling pathways that promote uncontrolled proliferation, survival, and angiogenesis. Quinoline derivatives have emerged as potent inhibitors of various protein kinases that are key players in these pathways.[4]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers.[4] Its activation triggers downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for tumor growth and survival.[4] Several quinoline-based compounds have been developed as EGFR inhibitors, blocking the ATP-binding site of the kinase and thereby preventing its activation.[3]

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, metabolism, and survival.[4] Its dysregulation is a common feature of many cancers. Quinoline derivatives can inhibit key components of this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth and the induction of apoptosis.[3]

-

Other Kinase Targets: The inhibitory activity of quinoline derivatives extends to a range of other kinases implicated in cancer, including Src kinase, Pim-1 kinase, and Aurora kinases.[2] This broad kinase inhibitory profile contributes to their pleiotropic anticancer effects.

Antimalarial Mechanism of Action: Targeting Heme Detoxification

The discovery of quinine, a quinoline alkaloid, marked a turning point in the fight against malaria. Its synthetic analogues, such as chloroquine and mefloquine, have been mainstays of antimalarial therapy for decades.[5] The primary mechanism of action of these compounds relies on the unique biology of the malaria parasite, Plasmodium falciparum, during its blood stage.

The parasite resides within the acidic food vacuole of red blood cells, where it digests hemoglobin to obtain essential amino acids.[5] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[6] Quinoline antimalarials, being weak bases, accumulate in the acidic food vacuole.[5] Here, they interfere with the heme detoxification process by capping the growing hemozoin crystals, preventing further polymerization.[6] The accumulation of toxic free heme leads to oxidative stress and ultimately kills the parasite.[6]

Antimicrobial Activity: A Multifaceted Approach

Quinoline derivatives also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7][8] Their mechanisms of action are diverse and can include:

-

DNA Gyrase and Topoisomerase IV Inhibition: Similar to their anticancer effects, some quinoline derivatives, particularly the fluoroquinolones, target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

-

Disruption of Bacterial Cell Membranes: Some quinoline derivatives can disrupt the integrity of the bacterial cell membrane, leading to the leakage of cellular contents and cell death.

-

Inhibition of Other Essential Enzymes: Quinoline compounds can also inhibit other crucial bacterial enzymes involved in metabolic pathways, further contributing to their antibacterial effect.[7]

Quantitative Data on the Bioactivity of Quinoline Derivatives

The biological activity of quinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) for anticancer and antimalarial activities, and their minimum inhibitory concentration (MIC) for antimicrobial activity. The binding affinity of these compounds to their molecular targets is also a key parameter. The following tables summarize representative quantitative data for various quinoline derivatives.

Table 1: Anticancer Activity of Selected Quinoline Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | [9] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 | [9] |

| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 | [9] |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [10] |

| Quinoline-chalcone derivative 12e | HCT-116 (Colon) | 5.34 | [10] |

| Quinoline-chalcone derivative 12e | MCF-7 (Breast) | 5.21 | [10] |

| Novel Quinoline Derivative 91b1 | AGS (Gastric) | 4.28 | [11] |

| Novel Quinoline Derivative 91b1 | KYSE150 (Esophageal) | 4.17 | [11] |

Table 2: Antimalarial Activity of Quinoline Derivatives (IC50 values in µM)

| Compound/Derivative | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Chloroquine | Pf3D7 (Chloroquine-sensitive) | 0.25 | [6] |

| Amino-quinoline derivative 40a | Pf3D7 (Chloroquine-sensitive) | 0.25 | [6] |

| Quinoline derivative with diethylamine side chain | Not specified | 2.2 | [6] |

| Quinoline derivative with dimethylamino group | Not specified | 1.2 | [6] |

Table 3: Antimicrobial Activity of Quinoline Derivatives (MIC values in µg/mL)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolone coupled hybrid 5d | Staphylococcus aureus (MRSA) | 0.125 | [12] |

| Quinolone coupled hybrid 5d | Escherichia coli | 8 | [12] |

| Quinoline-2-one derivative 6c | Staphylococcus aureus (MRSA) | 0.75 | [13] |

| Quinoline-2-one derivative 6c | Vancomycin-Resistant Enterococci (VRE) | 0.75 | [13] |

Table 4: Binding Affinities of Quinoline Derivatives to Target Proteins

| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |

| 2H-thiopyrano[2,3-b]quinoline derivative 4 | CB1a (2IGR) | -6.1 | [14] |

| Quinoline derivative 7 | STK10 (6I2Y) | -7.9 | [15] |

| Quinoline-pyrimidine derivative 4 | HIV Reverse Transcriptase (4I2P) | -10.67 | [16] |

| Quinoline derivative 28 | Human NADPH: quinone oxidoreductase 1 | -9.1 | [17] |

Detailed Experimental Protocols

The investigation of the mechanism of action of quinoline derivatives relies on a battery of well-established experimental techniques. Below are detailed methodologies for some of the key experiments.

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[19]

Molecular Docking to Predict Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] It is widely used in drug design to predict the binding affinity and interaction mode of a ligand with its target protein.

Protocol:

-

Protein and Ligand Preparation:

-

Protein: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand: Draw the 2D structure of the quinoline derivative and convert it to a 3D structure. Perform energy minimization to obtain a stable conformation.

-

-

Grid Generation: Define a grid box around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically explore the conformational space of the ligand within the grid box and predict the most favorable binding poses.[20] The program uses a scoring function to estimate the binding affinity (docking score) for each pose.

-

Analysis of Results:

-

Binding Affinity: The docking score, typically in kcal/mol, provides an estimate of the binding affinity. A more negative score generally indicates a stronger binding affinity.[20]

-

Interaction Analysis: Visualize the best-docked pose to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. This provides insights into the molecular basis of the interaction.

-

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay is used to determine if a compound can bind to DNA by intercalating between the base pairs.[21] It relies on the displacement of a fluorescent dye, such as ethidium bromide (EtBr), that is already bound to DNA.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer.

-

Prepare a solution of a fluorescent intercalator like ethidium bromide.

-

-

DNA-Dye Complex Formation: Mix the DNA and ethidium bromide solutions and incubate to allow the dye to intercalate into the DNA. This will result in a significant increase in the fluorescence of the dye.

-

Compound Addition: Add the quinoline derivative to the DNA-dye complex. If the compound intercalates into the DNA, it will displace the ethidium bromide, leading to a decrease in fluorescence.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.

-

Data Analysis: A decrease in fluorescence intensity in the presence of the quinoline derivative indicates that it is a DNA intercalator.

Heme Detoxification Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of hemozoin, the crystalline form of heme produced by the malaria parasite.

Protocol:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing hemin (a source of heme), a lipid source (to catalyze hemozoin formation), and the quinoline derivative at various concentrations in an acidic buffer that mimics the parasite's food vacuole.[8]

-

Incubation: Incubate the plate at 37°C for several hours to allow for hemozoin formation.

-

Quantification of Hemozoin: After incubation, centrifuge the plate to pellet the hemozoin. The amount of hemozoin formed can be quantified by various methods, such as measuring the absorbance of the remaining soluble heme in the supernatant or by dissolving the hemozoin pellet and measuring its absorbance.

-

Data Analysis: The percentage of inhibition of heme detoxification is calculated by comparing the amount of hemozoin formed in the presence of the quinoline derivative to that in the control wells (without the compound).

Visualization of Key Signaling Pathways and Experimental Workflows

To better understand the complex biological processes influenced by quinoline derivatives, we provide diagrams of key signaling pathways and a typical experimental workflow for mechanism of action studies.

Signaling Pathway Diagrams

Caption: The EGFR signaling pathway and points of inhibition by quinoline derivatives.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Caption: The Ras/Raf/MEK/ERK signaling pathway and a potential point of inhibition.

Experimental Workflow Diagram

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. texaschildrens.org [texaschildrens.org]

- 15. mdpi.com [mdpi.com]

- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

A Technical Guide to Substituted Quinolin-4-ols: Synthesis, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, substituted quinolin-4-ols have garnered significant attention due to their potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of this important class of compounds, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Synthesis of Substituted Quinolin-4-ols

The construction of the quinolin-4-ol core can be achieved through several established synthetic methodologies. The Conrad-Limpach synthesis is a classic and widely used method for preparing 2- and/or 4-substituted quinolin-4-ols.[1][2] This reaction involves the condensation of an aniline with a β-ketoester to form an enamine intermediate, which is then cyclized at high temperatures to yield the desired quinolin-4-one.[2][3][4] Other notable methods include the Gould-Jacobs reaction, Camps cyclization, and various modern transition-metal-catalyzed approaches.[4][5]

Featured Synthetic Protocol: Conrad-Limpach Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol

This protocol provides a general procedure for the synthesis of a substituted quinolin-4-ol, which can be adapted for various analogs.[1]

Step 1: Formation of the β-anilinocrotonate intermediate.

-

To a solution of 2,5-dimethoxyaniline (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting aniline by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain the crude ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.

Step 2: Cyclization to the quinolin-4-ol.

-

Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

Heat the mixture to approximately 250 °C for 30-60 minutes, monitoring the formation of the product by TLC.

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure 5,8-dimethoxy-2-methylquinolin-4-ol.[1]

Conrad-Limpach Synthesis Workflow

Biological Activities of Substituted Quinolin-4-ols

Substituted quinolin-4-ols have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery and development. Their efficacy against various pathogens and disease models is well-documented.[6][7][8]

Antimicrobial Activity

Quinolin-4-ol derivatives have shown significant activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] The mechanism of action for some quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.[11]

Table 1: Antimicrobial Activity of Selected Substituted Quinolin-4-ols (MIC in µg/mL)

| Compound | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Escherichia coli | Candida albicans | Reference |

| 4-hydroxy-3-iodo-quinol-2-one | - | 0.049 - 0.097 | - | - | [9] |

| 2-(6-chloroquinolin-4-yl)-1-methoxypropan-2-ol | - | - | - | - | [12] |

| 8a | - | - | - | - | [12] |

Note: Data is compiled from various sources. "-" indicates data not reported in the cited source.

Anticancer Activity

A significant body of research has focused on the anticancer properties of substituted quinolin-4-ols.[2][13] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[3][14] Some derivatives act as multi-targeting agents, affecting several signaling pathways involved in cancer progression.[10][11]

Table 2: Anticancer Activity of Selected Substituted Quinolin-4-ols (IC50 in µM)

| Compound | T47D (Breast Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | Reference |

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | 0.016 | - | - | - | [13] |

| Quinoline-based dihydrazone 3b | - | 7.016 | - | - | |

| Quinoline-based dihydrazone 3c | - | 7.05 | < 5-FU | - | |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | - | < 100 | < 100 | < 100 | [15] |

Note: Data is compiled from various sources. "-" indicates data not reported in the cited source. "< 5-FU" indicates stronger antiproliferative activity than 5-Fluorouracil.

Anticancer Mechanism of Quinolin-4-ols

Anti-inflammatory Activity

Certain substituted quinolin-4-ols have demonstrated potent anti-inflammatory effects.[16][17] Their mechanism of action can involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and various cytokines.[7]

Table 3: Anti-inflammatory Activity of Selected Substituted Quinolin-4-ols

| Compound | Assay | Activity | Reference |

| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6b) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [16] |

| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21) | Carrageenan-induced rat paw edema | 32.5% edema inhibition | [17] |

Note: Data is compiled from various sources.

Antiviral Activity

The antiviral potential of quinolin-4-ol derivatives is an emerging area of research. Some compounds have shown activity against a range of viruses, including tobacco mosaic virus (TMV) and hepatitis C virus (HCV).

Table 4: Antiviral Activity of Selected Substituted Quinolin-4-ols

| Compound | Virus | Activity (EC50) | Reference |

| Quinoline tricyclic derivative IV | Hepatitis C Virus (HCV) | 3.1 µM | |

| Quinoline tricyclic derivative IV | Bovine Viral Diarrhea Virus (BVDV) | 1.2 µM | |

| 4-oxo-4H-quinoline acylhydrazone derivative 4 | Tobacco Mosaic Virus (TMV) | Inactive: 51.2%, Curative: 47.6%, Protective: 46.3% (at 500 mg/L) |

Note: Data is compiled from various sources.

Experimental Protocols for Biological Evaluation

Standardized and reproducible experimental protocols are crucial for the accurate assessment of the biological activities of substituted quinolin-4-ols.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method and is a standard procedure for determining the MIC of a compound against bacteria and fungi.[1]

Materials:

-

96-well microtiter plates

-

Multichannel pipettes

-

Spectrophotometer or microplate reader

-

Incubator

-

Test compound (substituted quinolin-4-ol)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum in the broth medium, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37 °C) for a specified period (e.g., 18-24 hours for bacteria).

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

MIC Determination Workflow

Protocol 2: MTT Assay for Anticancer Activity (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (substituted quinolin-4-ol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[9]

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Conclusion

Substituted quinolin-4-ols represent a versatile and promising class of heterocyclic compounds with a wide array of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, making them attractive scaffolds for the development of new therapeutic agents. This technical guide has provided an overview of their synthesis, a summary of their biological activities with quantitative data, and detailed experimental protocols for their evaluation. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective drugs for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. mdpi.com [mdpi.com]

- 5. clyte.tech [clyte.tech]

- 6. mdpi.com [mdpi.com]

- 7. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 5-Bromoquinolin-4-ol Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic modification of this scaffold allows for the fine-tuning of its pharmacological profile. This technical guide focuses on the structure-activity relationship (SAR) of 5-Bromoquinolin-4-ol analogs, a class of compounds with significant potential in the development of novel therapeutic agents. The presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position offers reactive sites for chemical modification, making this scaffold a versatile starting point for creating diverse chemical libraries.[1]

Core Structure and Rationale for Investigation

The this compound core presents a unique combination of electronic and steric properties. The bromine atom, a halogen, can influence the molecule's lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. The 4-hydroxyl group, which exists in tautomeric equilibrium with the 4-quinolone form, provides a crucial hydrogen bond donor and acceptor site. Understanding how modifications at various positions of this core structure impact biological activity is key to designing more potent and selective drug candidates.

Synthesis of this compound Analogs

A general synthetic route to this compound and its N-substituted analogs can be adapted from established methods for quinolone synthesis, such as the Conrad-Limpach reaction. The following schematic outlines a plausible synthetic pathway.

References

An In-depth Technical Guide to the Solubility Profile of 5-Bromoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Bromoquinolin-4-ol in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature and databases, this guide offers a qualitative assessment based on the physicochemical properties of structurally similar compounds. Additionally, a detailed experimental protocol for determining the thermodynamic solubility via the shake-flask method is provided, enabling researchers to ascertain precise solubility values.

Qualitative Solubility Profile